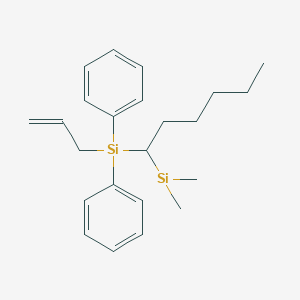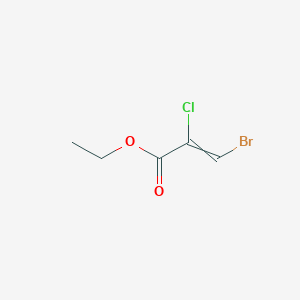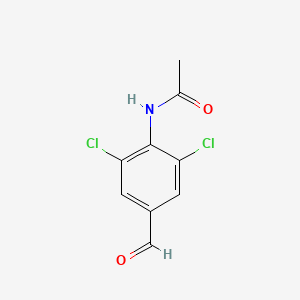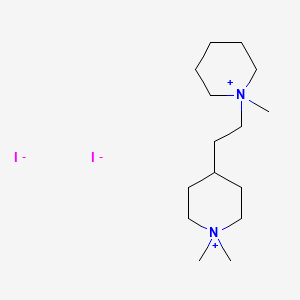
Piperidinium, 1,1',1'-trimethyl-1,4'-ethylenedi-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide is a quaternary ammonium compound that belongs to the class of piperidinium derivatives. These compounds are known for their significant role in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide typically involves the quaternization of piperidine derivatives. One common method is the reaction of 1,1’,1’-trimethyl-1,4’-ethylenedi-piperidine with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents to achieve a high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ions can be replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidinium derivatives.
Substitution: Formation of piperidinium chloride or bromide.
Scientific Research Applications
Piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in various organic reactions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity by interacting with lipid bilayers, leading to increased permeability and potential cell lysis. Additionally, it can bind to specific proteins and enzymes, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Piperidinium, 1-ethyl-1-methyl-, iodide
- Piperidinium, 1,1,2-trimethyl-6-[[2-(trimethylammonio)ethoxy]carbonyl]-, iodide
Uniqueness
Piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
63916-22-3 |
|---|---|
Molecular Formula |
C15H32I2N2 |
Molecular Weight |
494.24 g/mol |
IUPAC Name |
1,1-dimethyl-4-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C15H32N2.2HI/c1-16(2)12-7-15(8-13-16)9-14-17(3)10-5-4-6-11-17;;/h15H,4-14H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
AHQDAEJVSXEIGD-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC(CC1)CC[N+]2(CCCCC2)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
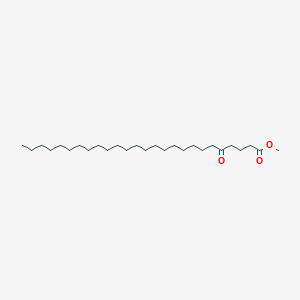
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
